3-Ethoxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-aniline
Overview
Description
Preparation Methods
The synthesis of 3-Ethoxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-aniline involves several steps. The synthetic route typically includes the reaction of aniline derivatives with ethoxy groups and phenoxyethyl intermediates under controlled conditions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
3-Ethoxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-aniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Scientific Research Applications
3-Ethoxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-aniline is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Proteomics Research: Used as a specialty product for studying protein interactions and functions.
Medicinal Chemistry: Investigated for its potential therapeutic properties and interactions with biological targets.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethoxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-aniline involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-Ethoxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-aniline can be compared with other similar compounds, such as:
3-(2-Ethoxyethoxy)-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]aniline: This compound has a similar structure but with an additional ethoxyethoxy group.
Other Aniline Derivatives: Compounds with similar aniline backbones but different substituents, which may exhibit different chemical and biological properties.
Properties
IUPAC Name |
3-ethoxy-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-5-22-18-8-6-7-17(14-18)21-11-12-23-20-13-16(4)9-10-19(20)15(2)3/h6-10,13-15,21H,5,11-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBMQPGKCAFVCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NCCOC2=C(C=CC(=C2)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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